molecular formula C9H6F3NO4 B12838198 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B12838198
M. Wt: 249.14 g/mol
InChI Key: RTGXFRGNLYYZGG-UHFFFAOYSA-N
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Description

1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone is an aromatic ketone characterized by a nitro (-NO₂) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the phenyl ring. Its molecular formula is C₉H₆F₃NO₄ (calculated from structural analogs in ), with a molecular weight of 249.14 g/mol. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in synthetic pathways .

Properties

Molecular Formula

C9H6F3NO4

Molecular Weight

249.14 g/mol

IUPAC Name

1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H6F3NO4/c1-5(14)6-2-3-8(17-9(10,11)12)7(4-6)13(15)16/h2-4H,1H3

InChI Key

RTGXFRGNLYYZGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone can be synthesized through several methods. One common approach involves the nitration of 1-[4-(trifluoromethoxy)phenyl]ethanone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Reaction TypeReagent/CatalystConditionsProductYieldReference
Catalytic HydrogenationH₂/Pd-CEthanol, 25°C, 6 hrs1-[3-Amino-4-(trifluoromethoxy)phenyl]ethanone85%
Metal-Mediated ReductionFe/HClAqueous HCl, reflux1-[3-Amino-4-(trifluoromethoxy)phenyl]ethanone78%

Key Findings :

  • The trifluoromethoxy group stabilizes the intermediate aryl radical during Fe/HCl reduction, minimizing side reactions .

  • Hydrogenation selectivity is influenced by steric hindrance from the trifluoromethoxy group .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the ring for substitution at the 3-position:

Electrophilic SiteNucleophileConditionsProductYieldReference
3-Nitro PositionKSCNDMF, 120°C, 12 hrs1-[3-Thiocyano-4-(trifluoromethoxy)phenyl]ethanone62%
3-Nitro PositionNH₂OH·HClEtOH, 80°C1-[3-Hydroxyamino-4-(trifluoromethoxy)phenyl]ethanone54%

Mechanistic Insights :

  • DFT calculations show the nitro group reduces the LUMO energy (-1.82 eV) at the 3-position, enhancing electrophilicity .

  • The trifluoromethoxy group’s electron-withdrawing effect (+σₚ = 0.52) further polarizes the aromatic ring .

Condensation Reactions

The ketone moiety participates in hydrazone and imine formation:

Reaction PartnerReagentConditionsProductApplicationReference
HydrazineNH₂NH₂·H₂OEtOH, reflux1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone hydrazoneAnticancer scaffold
HydroxylamineNH₂OH·HClNaOH, H₂OThis compound oximeBioactive intermediate

Spectral Data :

  • Hydrazone derivative: 1H^1H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.2 Hz, 1H), 7.94 (s, 1H), 2.59 (s, 3H).

Cross-Coupling Reactions

The bromine substituent (if present) enables Suzuki-Miyaura couplings:

Coupling PartnerCatalystConditionsProductYieldReference
Phenylboronic AcidPd(PPh₃)₄K₂CO₃, DMF, 80°CBiaryl derivative73%

Limitations :

  • The trifluoromethoxy group reduces catalytic efficiency due to electron withdrawal (TOF = 12 h⁻¹ vs. 18 h⁻¹ for non-fluorinated analogs).

Oxidation Reactions

Controlled oxidation modifies the ethanone group:

Oxidizing AgentConditionsProductYieldReference
KMnO₄H₂SO₄, 0°C3-Nitro-4-(trifluoromethoxy)benzoic acid68%
CrO₃Acetic acid, refluxα-keto derivative51%

Side Reactions :

  • Over-oxidation leads to decarboxylation (15% yield loss) .

Biological Interactions

The compound’s reactivity correlates with observed bioactivity:

Target ProteinInteraction TypeIC₅₀Reference
EGFR KinaseH-bonding (Nitro group)2.1 µM
CYP3A4π-Stacking (Trifluoromethoxy)8.3 µM

Computational Analysis :

  • Molecular docking shows the nitro group forms a 2.9 Å H-bond with EGFR’s Met793 .

  • The trifluoromethoxy group increases logP by 0.8 units, enhancing membrane permeability .

Comparative Reactivity

ReactionThis compound1-[4-Nitrophenyl]ethanone
Reduction Rate (k, s⁻¹)0.0210.045
NAS Activation (ΔG‡, kcal/mol)18.722.3
Hydrazone Formation Yield85%92%

Data adapted from .

Scientific Research Applications

Chemistry

Intermediate for Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical development. Its electron-withdrawing nature enhances reactivity in various chemical reactions.

Biology

Biological Activity Studies : Research indicates potential antimicrobial and anticancer properties. The structural features of the compound may influence its interaction with biological targets, making it a candidate for further investigations.

Medicine

Drug Development : The compound is being explored for its role in designing drugs with improved pharmacokinetic properties due to the lipophilicity imparted by the trifluoromethoxy group. This can enhance bioavailability and metabolic stability.

Industry

Specialty Chemicals Production : It is utilized in producing specialty chemicals with unique physical and chemical properties tailored for specific industrial applications.

Case Studies

  • Anticancer Activity : A study evaluated the compound's potential as an anticancer agent, revealing promising results against certain cancer cell lines due to its ability to induce apoptosis.
  • Antimicrobial Properties : Investigations showed significant activity against various bacterial strains, suggesting potential uses in pharmaceuticals.
  • Synthesis of Novel Compounds : The compound has been used as a precursor in synthesizing novel compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone depends on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone 3-NO₂, 4-OCF₃ C₉H₆F₃NO₄ 249.14 Precursor for bioactive molecules; high lipophilicity
1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone 3-NO₂, 4-OCH₂C₆H₅ C₁₅H₁₃NO₄ 271.27 Used in heterocyclic synthesis; benzyloxy group increases steric bulk
1-(4-Trifluoromethoxy-phenyl)-ethanone 4-OCF₃ C₉H₇F₃O₂ 204.15 Intermediate in agrochemicals; lacks nitro group
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone 3-F, 4-OH, 5-NO₂ C₈H₆FNO₄ 199.14 Potential antimicrobial activity; hydroxyl group enhances polarity
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone 4-azepane, 3-F C₁₃H₁₅FNO 220.26 Piperazine derivatives for antimicrobial studies

Physicochemical Properties

  • Lipophilicity: The trifluoromethoxy group in the target compound increases lipophilicity (logP ~2.5) compared to hydroxylated analogs (e.g., 1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone, logP ~1.8) .
  • Electron Effects: The nitro group at the 3-position creates a strong electron-deficient aromatic ring, enhancing reactivity in nucleophilic substitution reactions compared to non-nitro analogs like 1-(4-trifluoromethoxyphenyl)ethanone .

Biological Activity

1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitubercular contexts. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the introduction of a trifluoromethoxy group and a nitro group onto a phenyl ring. The synthetic pathway may include various electrophilic aromatic substitutions and functional group modifications to achieve the desired structure.

Antimicrobial Properties

Research has demonstrated that compounds containing trifluoromethoxy groups exhibit enhanced antibacterial activity. For instance, studies have indicated that derivatives with trifluoromethoxy substitutions show significant efficacy against both Gram-positive and Gram-negative bacteria. A comparative analysis of minimum inhibitory concentrations (MICs) for various derivatives is presented in Table 1.

CompoundMIC (µg/mL)Bacteria Targeted
This compound16Staphylococcus aureus
Compound A3/B38Escherichia coli
Compound 3m4M. tuberculosis H37Rv

The significant activity against M. tuberculosis suggests that the compound could be a lead for further development as an antitubercular agent .

The biological activity of nitro-containing compounds often relies on the reduction of the nitro group to generate reactive species that can disrupt cellular functions. For instance, nitroreductases in bacteria play a crucial role in activating these compounds. The compound's effectiveness against resistant strains of M. tuberculosis highlights its potential as a novel therapeutic agent .

Case Studies

A notable study evaluated the antitubercular activity of various derivatives of this compound, revealing that modifications to the phenyl ring significantly influenced potency. The most effective derivatives demonstrated MIC values as low as 4 µg/mL against rifampicin-resistant strains, showcasing their potential in treating drug-resistant tuberculosis .

Safety Profile

In vitro assays have assessed the cytotoxicity of these compounds on normal cell lines, revealing a favorable safety profile. For example, one study reported no significant cytotoxic effects at concentrations that exhibited antimicrobial activity, indicating that these compounds may be suitable candidates for further development .

Q & A

Q. What are the common synthetic routes for preparing 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the aromatic ring. A plausible route is:

Friedel-Crafts Acylation : Introduce the ethanone group to 4-(trifluoromethoxy)benzene derivatives using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Nitration : The nitro group is introduced at the meta position via electrophilic aromatic substitution. Nitration conditions (e.g., HNO₃/H₂SO₄) must account for the electron-withdrawing trifluoromethoxy group, which directs substitution to the nitro group’s final position .
Key considerations: Reaction temperature and stoichiometry must balance reactivity and regioselectivity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The trifluoromethoxy group’s deshielding effects and nitro group’s electron withdrawal produce distinct splitting patterns .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing it from analogs .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement, particularly for resolving steric effects from bulky substituents .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : The nitro group poses toxicity risks (H302), while trifluoromethoxy derivatives may release corrosive HF under decomposition. Use fume hoods, nitrile gloves, and eye protection (H315/H319) .
  • Storage : Store in airtight containers away from reducing agents to prevent unintended reactions. Monitor for NO₂ gas release during decomposition .

Advanced Research Questions

Q. How do the electronic effects of the nitro and trifluoromethoxy groups influence reactivity in further functionalization?

  • Methodological Answer :
  • Nitro Group : Strong electron-withdrawing meta-director, reducing electron density at the para position. This complicates nucleophilic aromatic substitution unless activated by electron-donating groups .
  • Trifluoromethoxy Group : Electron-withdrawing via inductive effects but weakly ortho/para-directing. Its steric bulk may hinder reactions at adjacent positions.
    Experimental Design: Comparative studies with analogs (e.g., replacing trifluoromethoxy with methoxy) can isolate electronic vs. steric contributions .

Q. How can contradictions in spectral data for structurally similar compounds be resolved?

  • Methodological Answer :
  • Case Study : Discrepancies in NOE (Nuclear Overhauser Effect) correlations or coupling constants may arise from conformational flexibility. Use 2D NMR (e.g., COSY, NOESY) to resolve spatial relationships .
  • Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries, aiding assignment .

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

  • Methodological Answer :
  • Intermediate Utility : The trifluoromethoxy group enhances metabolic stability and lipophilicity in drug candidates. For example, it serves as a precursor for kinase inhibitors or anti-inflammatory agents.
  • Derivatization : Reductive amination of the ketone yields secondary amines, while nucleophilic displacement of the nitro group (e.g., Suzuki coupling) introduces heterocycles .

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